molecular formula C8H3FO3 B1294409 3-Fluorophthalic anhydride CAS No. 652-39-1

3-Fluorophthalic anhydride

Cat. No.: B1294409
CAS No.: 652-39-1
M. Wt: 166.11 g/mol
InChI Key: WWJAZKZLSDRAIV-UHFFFAOYSA-N
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Description

3-Fluorophthalic anhydride is an organic compound with the molecular formula C8H3FO3. It is a derivative of phthalic anhydride where one of the hydrogen atoms on the aromatic ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Target of Action

It is known that 3-fluorophthalic anhydride may be used in the preparation of substituted benzamides , which suggests that it could interact with proteins or enzymes involved in the synthesis or metabolism of these compounds.

Mode of Action

It is known to undergo reduction with sodium borohydride (nabh4) to afford 4-fluorophthalide and 7-fluorophthalide . This suggests that it may interact with its targets through a reduction mechanism, leading to the formation of these products.

Biochemical Pathways

Given its potential use in the synthesis of substituted benzamides , it may be involved in the biochemical pathways related to the metabolism of these compounds.

Result of Action

Its potential use in the synthesis of substituted benzamides suggests that it may have a role in the production of these compounds, which could have various effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of substituted benzamides with potential neuroleptic activity . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes reduction with sodium borohydride (NaBH4) to produce 4-fluorophthalide and 7-fluorophthalide . These interactions highlight the compound’s versatility in biochemical processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a starting reagent for the synthesis of complex organic compounds, such as 8-fluoro-10-methyl-1,2-benzanthracene . The compound’s ability to undergo reduction and other chemical transformations indicates its potential to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is known to undergo reduction with NaBH4, leading to the formation of fluorophthalides . Over time, these reactions can influence the compound’s long-term effects on cellular function. Studies on its stability and degradation in vitro and in vivo are essential to understand its temporal effects fully.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of substituted benzamides . It interacts with enzymes and cofactors during these processes, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophthalic anhydride can be synthesized starting from 3-nitrophthaloyl dichloride. The process involves the reduction of 3-nitrophthaloyl dichloride to 3-aminophthaloyl dichloride, followed by fluorination to obtain this compound . Another method involves the fluorination of 3-chlorophthalic anhydride using a fluorination reagent under a nitrogen gas protective atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced fluorination reagents and catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophthalic anhydride undergoes various chemical reactions, including reduction, substitution, and condensation reactions. For example, it can be reduced with sodium borohydride to produce 4-fluorophthalide and 7-fluorophthalide .

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

    Substitution: Fluorination reagents such as potassium fluoride (KF) in the presence of a catalyst.

    Condensation: Reactions with amines to form substituted benzamides.

Major Products:

Comparison with Similar Compounds

Comparison: 3-Fluorophthalic anhydride is unique due to the presence of a fluorine atom at the 3-position on the aromatic ring. This fluorine substitution can significantly alter the compound’s reactivity and properties compared to its non-fluorinated counterparts. For instance, the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-fluoro-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAZKZLSDRAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215511
Record name 3-Fluorophthalic anhydride
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Molecular Weight

166.11 g/mol
Source PubChem
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CAS No.

652-39-1
Record name 3-Fluorophthalic anhydride
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Record name 3-Fluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

A mixture of 20 parts of 3-chlorophthalic anhydride, and 20 parts of anhydrous potassium fluoride was heated and maintained at about 235° C. for about 9 hours. The reaction mixture was then cooled and the crude product removed by vaccum distillation and recrystallized from chloroform to yield 12.65 parts of purified 3-fluorophthalic anhydride (69% yield).
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Synthesis routes and methods II

Procedure details

15 g of 3-fluorophthalic acid are mixed with 16.6 g of acetic anhydride and refluxed for 3 hrs. After removal of unreacted acetic anhydride the remaining white solid is recrystalized from toluene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Fluorophthalic anhydride in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis. It serves as a precursor for synthesizing various compounds, including fluorinated plant growth regulators []. One notable derivative is 2-(3-fluorophthalimido)-2-butenoic acid, which exhibits promising root growth promotion in rice seedlings [].

Q2: Are there alternative synthetic routes to produce this compound?

A2: Yes, research highlights different approaches to synthesizing this compound. One method involves using anhydrous potassium fluoride as a fluorine source and a phase transfer catalyst in a suitable solvent []. This method offers advantages such as a short reaction pathway, cost-effective reagents, and operational simplicity, making it suitable for industrial production []. Another method utilizes an organic complex of hydrogen fluoride for homogeneous fluorination of 3-chlorophthalic anhydride []. This approach boasts high fluorination efficiency, resulting in good product purity and yield while minimizing environmental impact [].

Q3: How does the fluorine atom in this compound influence its reactivity compared to phthalic anhydride?

A3: While specific examples from the provided abstracts are limited, the introduction of a fluorine atom to the phthalic anhydride structure is known to impact its reactivity in various reactions, including Friedel-Crafts and Grignard reactions []. The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic or nucleophilic attack. This altered reactivity profile makes this compound a valuable building block for creating compounds with specific properties.

Q4: Has the crystal structure of any this compound derivative been elucidated?

A4: Yes, the crystal structure of Methyl (Z)-2-(3-Fluorophthalimido)-2-butenoate, a derivative of this compound, has been determined using X-ray analysis []. This analysis confirmed the stereochemistry of the tri-substituted double bond present in the molecule, providing valuable information for understanding its structure-activity relationships [].

Q5: What analytical techniques are typically employed for characterizing this compound?

A5: Common analytical methods used to characterize this compound and its derivatives include gas chromatography to monitor reaction progress and determine conversion rates [], melting point determination to verify purity [], and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze structural features []. X-ray analysis proves particularly valuable for determining the stereochemistry of complex derivatives [].

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